1-Propanol, 3-(3-phenoxypropoxy)-, formate
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Overview
Description
1-Propanol, 3-(3-phenoxypropoxy)-, formate is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is known for its unique structure, which includes a phenoxy group attached to a propoxy chain, further linked to a formate ester. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Propanol, 3-(3-phenoxypropoxy)-, formate typically involves the reaction of 3-phenoxypropanol with formic acid or its derivatives under controlled conditions. The reaction is usually catalyzed by an acid catalyst to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Propanol, 3-(3-phenoxypropoxy)-, formate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formate ester to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Propanol, 3-(3-phenoxypropoxy)-, formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which 1-Propanol, 3-(3-phenoxypropoxy)-, formate exerts its effects involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The formate ester can undergo hydrolysis, releasing formic acid and the corresponding alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Propanol, 3-(3-phenoxypropoxy)-, formate can be compared with similar compounds such as:
3-Phenoxy-1-propanol: This compound lacks the formate ester group and has different reactivity and applications.
Phenoxyacetic acid: It contains a phenoxy group attached to an acetic acid moiety, differing in its chemical properties and uses.
Phenoxyethanol: A simpler structure with a phenoxy group attached to an ethanol chain, used primarily as a preservative in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its combination of the phenoxy and formate ester groups, providing distinct chemical properties and a wide range of applications.
Properties
CAS No. |
6290-35-3 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propyl formate |
InChI |
InChI=1S/C13H18O4/c14-12-16-10-4-8-15-9-5-11-17-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
InChI Key |
KNNIGWIJHNPUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOCCCOC=O |
Origin of Product |
United States |
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